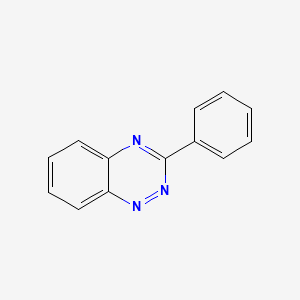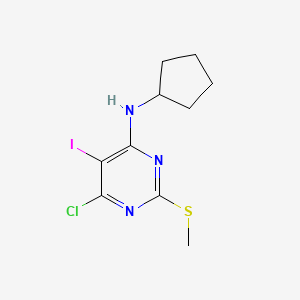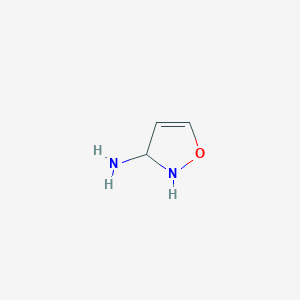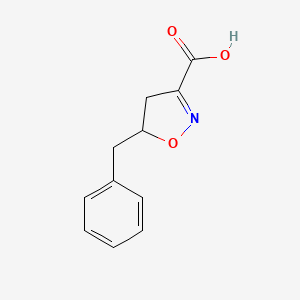
2,5-Bis(3-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole core, which is a five-membered ring containing three heteroatoms (two nitrogen and one oxygen), and is substituted with phenyl and oxazoline groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
The synthesis of 2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the oxazoline and phenyl substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring.
Análisis De Reacciones Químicas
2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the phenyl or oxazoline groups.
Coupling Reactions:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2,5-Bis(phenylethynyl)thiophenes: These compounds have a thiophene core and are known for their luminescent properties.
2,5-Bis(benzylthio)-1,3,4-thiadiazole: This compound features a thiadiazole core and has been studied for its coordination chemistry with metals.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzenes: These compounds have a benzene core with phenylalkoxy substituents and are used in materials science.
The uniqueness of 2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C32H24N4O3 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
2,5-bis[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H24N4O3/c1-3-9-21(10-4-1)27-19-37-29(33-27)23-13-7-15-25(17-23)31-35-36-32(39-31)26-16-8-14-24(18-26)30-34-28(20-38-30)22-11-5-2-6-12-22/h1-18,27-28H,19-20H2/t27-,28-/m0/s1 |
Clave InChI |
KGWZDYVOJAKFHT-NSOVKSMOSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)





![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)


![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)

![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)
